2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide
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Overview
Description
2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide, also known as CCNB, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of hydrazinecarbothioamide compounds, which have been found to exhibit various biological activities. In
Scientific Research Applications
2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential anticancer activity, as it has been found to inhibit the growth of various cancer cell lines. 2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide has also been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The exact mechanism of action of 2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cell growth and proliferation. 2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell migration and invasion, and the modulation of various signaling pathways involved in cell growth and proliferation. 2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide has also been found to exhibit antioxidant activity, which may contribute to its potential anticancer activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide in lab experiments is its potential to inhibit the growth of various cancer cell lines, making it a valuable tool for the development of new anticancer drugs. However, 2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide, including the development of new derivatives with improved activity and selectivity, the investigation of its potential applications in other scientific research fields, such as neuroscience and immunology, and the elucidation of its mechanism of action through further studies. Additionally, the potential use of 2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide as a lead compound for the development of new drugs for the treatment of cancer and other diseases should be explored.
Synthesis Methods
The synthesis of 2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide can be achieved through a multistep process involving the reaction of 2-chlorobenzoyl chloride with 2-chloroaniline, followed by the addition of hydrazine hydrate and carbon disulfide. The resulting product is then purified through recrystallization to obtain 2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide in its pure form.
properties
IUPAC Name |
1-[(2-chlorobenzoyl)amino]-3-(2-chlorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3OS/c15-10-6-2-1-5-9(10)13(20)18-19-14(21)17-12-8-4-3-7-11(12)16/h1-8H,(H,18,20)(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVLHSWKOUWAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC2=CC=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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